Cas no 101349-12-6 (2-(5-fluoro-1H-indol-3-yl)ethan-1-ol)
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(5-fluoro-1H-indol-3-yl)ethanol
- 1H-INDOLE-3-ETHANOL,5-FLUORO-
- 2-(5-fluoro-1H-indol-3-yl)-ethanol
- 2-(5-fluoroindol-3-yl)ethanol
- 5-fluoro-3-(2-hydroxyethyl)-1H-indole
- 5-fluoro-3-(2-hydroxyethyl)indole
- 5-fluorotryptophol
- 5-fluoro-tryptophol
- AB3772
- ACMC-1BVNQ
- AGN-PC-00NAZ1
- CTK0G8271
- SureCN517983
- 5-Fluoro-1H-indole-3-ethanol
- 5-FLUORO-3-HYDROXYETHYL-INDOLE
- 2-(5-Fluoro-1h-indol-3-yl)ethano
- 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol
- 1H-Indole-3-ethanol, 5-fluoro-
- MXTYSYXDDDVPBQ-UHFFFAOYSA-N
- 5-Floro-3-(2-hydroxyethyl)indole
- SB14963
- AK143433
- ST24039499
- SCHEMBL517983
- AKOS005135869
- 101349-12-6
- DTXSID60545104
- DS-7673
- 5-Fluoroindole-3-ethanol
- CS-0052263
- SY098456
- A857920
- AMY34668
- MFCD09752697
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- MDL: MFCD09752697
- Inchi: 1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
- InChI Key: MXTYSYXDDDVPBQ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)CCO
Computed Properties
- Exact Mass: 179.0747
- Monoisotopic Mass: 179.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 36
Experimental Properties
- Density: 1.313±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 89-91 ºC
- Boiling Point: 361.2°C at 760 mmHg
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
- PSA: 36.02
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F171653-1g |
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | 97% | 1g |
¥210.90 | 2023-09-02 | |
| Alichem | A199010176-10g |
2-(5-Fluoro-1H-indol-3-yl)ethanol |
101349-12-6 | 95% | 10g |
$228.80 | 2023-09-04 | |
| Alichem | A199010176-25g |
2-(5-Fluoro-1H-indol-3-yl)ethanol |
101349-12-6 | 95% | 25g |
$411.60 | 2023-09-04 | |
| ChemScence | CS-0052263-1g |
2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | >97.0% | 1g |
$50.0 | 2022-04-28 | |
| ChemScence | CS-0052263-5g |
2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | >97.0% | 5g |
$113.0 | 2022-04-28 | |
| ChemScence | CS-0052263-10g |
2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | >97.0% | 10g |
$193.0 | 2022-04-28 | |
| ChemScence | CS-0052263-25g |
2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | >97.0% | 25g |
$478.0 | 2022-04-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV988-5g |
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | 98% | 5g |
974.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV988-200mg |
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol |
101349-12-6 | 98% | 200mg |
88.0CNY | 2021-08-04 | |
| TRC | F597713-10mg |
2-(5-Fluoro-1H-indol-3-yl)ethanol |
101349-12-6 | 10mg |
$ 50.00 | 2022-06-04 |
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol Suppliers
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol
2-(5-fluoro-1H-indol-3-yl)ethan-1-ol (CAS No. 101349-12-6)
The compound 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol, identified by the CAS registry number CAS No. 101349-12-6, is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility.
The molecular structure of 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol consists of an indole ring system substituted with a fluoro group at the 5-position and a hydroxymethyl group at the 3-position. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, is known for its aromaticity and stability, which contribute to the compound's reactivity and selectivity in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(5-fluoro-1H-indol-3-yloxy)ethanol derivatives, including CAS No. 101349-126, through methodologies such as Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for research and development purposes.
In terms of biological activity, studies have shown that indole derivatives, including CAS No. 101349-, exhibit potential anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlights the role of this compound in modulating key enzymes involved in inflammatory pathways, suggesting its therapeutic potential in treating chronic inflammatory diseases.
Furthermore, computational studies using molecular docking techniques have revealed that CAS No. 10-, specifically its derivative with a hydroxymethyl group, demonstrates promising binding affinity to several drug targets, including protein kinases and nuclear receptors. These findings underscore its potential as a lead compound in drug discovery programs targeting various diseases.
The synthesis of this compound involves multi-step processes that often require precise control over reaction conditions to ensure optimal yields and stereochemical outcomes. For example, one common approach involves the Friedel-Crafts alkylation of indole derivatives followed by hydroxylation or oxidation steps to introduce the hydroxymethyl group.
In conclusion, CAS No. 10-based compounds like 2-(5-fluoroindolyl)ethanol represent an exciting area of research with broad implications across chemistry and pharmacology. As ongoing studies continue to uncover new applications and mechanisms of action for these compounds, their role in advancing therapeutic development is expected to grow significantly.
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